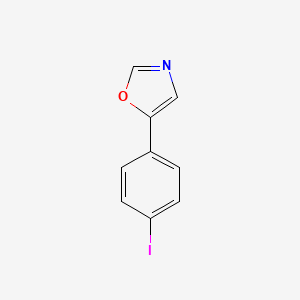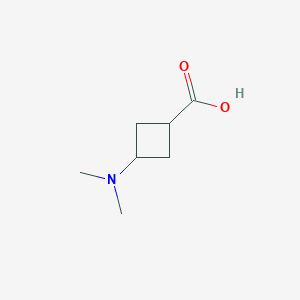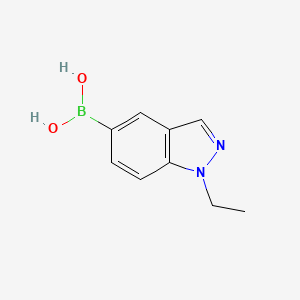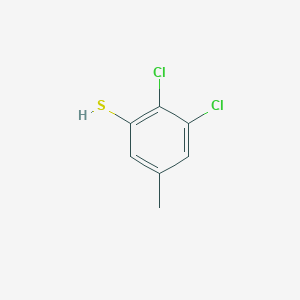
2,3-Dichloro-5-methylthiophenol
概要
説明
2,3-Dichloro-5-methylthiophenol, or 2,3-DCMTP, is an organosulfur compound with a wide range of applications in the fields of chemistry and biochemistry. It is a versatile reagent that can be used for a variety of purposes, including synthesis, purification, and analysis of organic compounds. In addition, it has been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. In
科学的研究の応用
2,3-DCMTP has a wide range of applications in scientific research, including the synthesis of organic compounds, purification of organic compounds, and analysis of organic compounds. It has also been used in the study of biochemical and physiological processes and has been studied for its potential therapeutic applications. 2,3-DCMTP has been used to study the effects of oxidative stress on cell signaling pathways and has been used to study the effects of oxidative stress on the expression of genes involved in cell death and survival. In addition, it has been used to investigate the mechanisms of action of drugs and to study the metabolism of drugs.
作用機序
2,3-DCMTP is an organosulfur compound that acts as an antioxidant, scavenging free radicals and preventing oxidative damage to cells. It has been shown to inhibit the activity of enzymes involved in the oxidation of lipids, proteins, and nucleic acids, and to inhibit the formation of reactive oxygen species. In addition, 2,3-DCMTP has been shown to inhibit the activity of enzymes involved in the production of pro-inflammatory cytokines, which can lead to inflammation and tissue damage.
生化学的および生理学的効果
2,3-DCMTP has been shown to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-oxidant, and anti-apoptotic effects. In addition, 2,3-DCMTP has been shown to have neuroprotective effects, as well as protective effects against oxidative stress-induced damage to cells. Furthermore, 2,3-DCMTP has been shown to have protective effects against the development of cancer, as well as protective effects against the progression of Alzheimer’s disease.
実験室実験の利点と制限
2,3-DCMTP has a number of advantages and limitations for lab experiments. One of its advantages is that it is relatively easy to synthesize and can be stored for long periods of time without significant degradation. In addition, it is relatively non-toxic and has a low risk of causing adverse reactions in laboratory animals. One of its limitations is that it is not very soluble in water, so it may be difficult to use in aqueous solutions.
将来の方向性
The potential applications of 2,3-DCMTP are vast and the possibilities for future research are numerous. Some potential future directions for research include further investigation into its anti-inflammatory, anti-oxidant, and anti-apoptotic effects; further investigation into its neuroprotective effects; further investigation into its protective effects against oxidative stress-induced damage to cells; further investigation into its protective effects against the development of cancer; and further investigation into its protective effects against the progression of Alzheimer’s disease. In addition, further research into the synthesis and purification of 2,3-DCMTP, as well as its potential applications in drug design and development, may also be beneficial.
特性
IUPAC Name |
2,3-dichloro-5-methylbenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl2S/c1-4-2-5(8)7(9)6(10)3-4/h2-3,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPUNCMTVSFCRHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)Cl)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dichloro-5-methylthiophenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-methyl-1-(8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine](/img/structure/B1458711.png)

![(3-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)methanol](/img/structure/B1458716.png)
![3-[5-(3-broMophenyl)-1,2,4-oxadiazol-3-yl]propanoic acid](/img/structure/B1458717.png)
![3-Ethyl-5-(2-azaspiro[4.4]nonan-4-yl)-1,2,4-oxadiazole](/img/structure/B1458719.png)
![Tert-butyl 3-hydroxy-3-((methylamino)methyl)-8-azabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B1458720.png)
![5,6,7,8-Tetrahydro-imidazo[1,2-a]pyrazine-2-carboxylic acid dihydrochloride](/img/structure/B1458721.png)
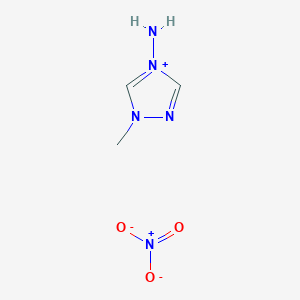

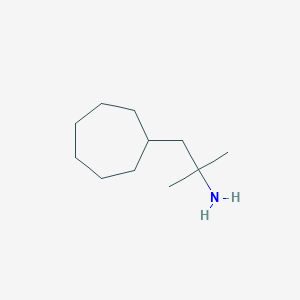
![methyl 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-4-carboxylate dihydrochloride](/img/structure/B1458730.png)
